molecular formula C11H21NO B10801667 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-

Cat. No.: B10801667
M. Wt: 183.29 g/mol
InChI Key: MFJRYPCIMRMWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is a spirocyclic compound featuring an 11-membered bicyclic structure with oxygen (oxa) and nitrogen (aza) atoms at positions 9 and 2, respectively. The 8,8-dimethyl substitution introduces steric bulk, influencing its conformational stability and reactivity. This compound belongs to a broader class of spiroheterocycles, which are of interest in medicinal chemistry due to their ability to mimic bioactive conformations and enhance binding selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJRYPCIMRMWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCCNC2)CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bifunctional Precursors

A common strategy involves cyclizing bifunctional intermediates to form the spirojunction. For example, N-benzyl piperidone derivatives react with ethyl cyanoacetate in basic media (e.g., cholamine solution) to generate dicyano intermediates, which undergo hydrolysis and cyclization to form the spiro core. Adapting this method, 8,8-dimethyl-piperidone could serve as the ketone precursor, enabling direct incorporation of dimethyl groups during the initial cyclization.

Reaction Conditions :

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Base : Cholamine or potassium carbonate

  • Temperature : 0–50°C

  • Yield : ~65–77%

Reductive Amination and Ring Closure

An alternative route employs reductive amination to form the aza ring. For instance, Lithium Aluminium Hydride (LiAlH4) reduces spirocyclic intermediates like 3,9-diaza-2,4-dioxo-spiro[5.5]undecane to yield the saturated amine structure. This method ensures high stereochemical control, critical for pharmaceutical applications.

Example Protocol :

  • Suspend 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane in anhydrous THF.

  • Add LiAlH4 under nitrogen and reflux for 16 hours.

  • Quench with NaOH, purify via flash chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions.

  • Tetrahydrofuran (THF) balances reactivity and stability, especially in LiAlH4 reductions.

  • Low temperatures (0–25°C) improve selectivity during sensitive steps like Boc-deprotection.

Catalytic Systems

  • Palladium on carbon (Pd/C) facilitates hydrogenolysis of benzyl protecting groups post-cyclization.

  • Acid catalysts (e.g., HCl, TsOH) accelerate urea-mediated cyclizations.

Analytical and Purification Strategies

Structural Characterization

  • NMR Spectroscopy :

    • ¹H NMR : Key signals include δ 1.2–1.4 ppm (dimethyl singlets) and δ 3.5–4.0 ppm (oxa/aza ring protons).

    • ¹³C NMR : Spirocarbon appears at δ 70–80 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₂₁NO).

Purification Techniques

  • Flash Chromatography : Silica gel with gradients of ethyl acetate/hexanes (10–50%).

  • Recrystallization : Use ethanol/water mixtures for high-purity solids.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Advantages
Cyclization of pre-functionalized ketone8,8-Dimethyl-piperidoneCholamine-mediated cyclization65–77%Direct dimethyl incorporation; fewer steps
Reductive aminationDioxo-spiro intermediateLiAlH4 reduction73–84%High stereochemical control
Post-cyclization alkylationSpirocyclic amineMethyl iodide alkylation<50%Flexibility in late-stage modification

Industrial-Scale Considerations

Cost Efficiency

  • Pre-functionalized precursors reduce step count but may incur higher raw material costs.

  • LiAlH4, while effective, poses safety risks; catalytic hydrogenation offers a safer alternative.

Environmental Impact

  • Green solvents (e.g., ethanol, water) are prioritized in newer protocols.

  • Waste minimization : Recycling palladium catalysts and solvent recovery systems.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enhance heat/mass transfer during exothermic cyclizations, improving yield and safety.

Enzymatic Catalysis

Preliminary studies suggest lipases can stereoselectively resolve spirocyclic intermediates, though applications remain exploratory .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- shows promise:

  • Biological Activity : Preliminary studies indicate potential antimicrobial and anticancer properties. The compound's ability to interact with biological targets such as enzymes and receptors suggests it may serve as a lead candidate for drug development .
  • Mechanism of Action : The spirocyclic structure allows for specific binding to molecular targets, potentially modulating their activity. This could lead to various therapeutic effects, including the inhibition of enzyme activity or alteration of cellular signaling pathways .

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of derivatives of 9-Oxa-2-azaspiro[5.5]undecane against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant antibacterial activity at low concentrations, indicating its potential as a new antibiotic lead .

Material Science Applications

In addition to its pharmaceutical applications, this compound is also explored in material science:

  • Synthesis of Complex Molecules : It serves as a versatile building block for synthesizing complex organic molecules and polymers. This can include the development of new materials with tailored properties for specific applications .

Research and Development

Research into 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-, continues to expand:

  • Structure-Activity Relationship Studies : Ongoing studies focus on modifying the compound's structure to enhance its biological activity while minimizing toxicity. Variations in side chains have been shown to impact both potency and selectivity for biological targets .

Comparative Analysis Table

Compound NameStructural FeaturesNotable Activities
9-Oxa-2-azaspiro[5.5]undecaneSpirocyclic structure with nitrogen and oxygenPotential antimicrobial and anticancer properties
2-(4-Methylpiperazinyl)-9-oxa-spiro[5.5]undecaneContains a piperazine ring; more complexInvestigated for neuroprotective effects
1-Azabicyclo[3.3.0]octan-3-oneDifferent bicyclic structure; lacks oxygenExplored for analgesic properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Heteroatom Positions Substituents Biological Activity/Application Reference
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- 9-oxa, 2-aza 8,8-dimethyl Potential scaffold for receptor ligands
1-Oxa-9-azaspiro[5.5]undecane (unsubstituted) 1-oxa, 9-aza None Inactive in FFA1 receptor studies
1,5-Dioxa-9-azaspiro[5.5]undecane 1,5-dioxa, 9-aza Benzyl, phenyl (e.g., compound 2) Sigma1 receptor antagonist
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylate 3-oxa, 9-aza Benzyl ester Synthetic intermediate
1-Azaspiro[5.5]undecane 1-aza None (core skeleton) Histrionicotoxin alkaloid synthesis
Key Observations:
  • Heteroatom Positioning: The placement of oxygen and nitrogen significantly impacts bioactivity.
  • In contrast, benzyl or phenyl groups (e.g., compound 2 in ) contribute to receptor binding affinity in sigma1 antagonists .
  • Spiroacetal vs. Spiroaza Systems : Spiroacetals (e.g., 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) are common in insect pheromones, while aza-spirocycles are prioritized in drug discovery for their nitrogen-mediated interactions .
Key Observations:
  • Ring-Expansion Strategies : SmI2-mediated methods (15% yield) outperform traditional approaches (5% yield) for 1-azaspiro[5.5]undecane, highlighting efficiency gains in complex systems .
  • Cyclization Efficiency : Acid-catalyzed cyclizations (e.g., p-toluenesulfonic acid in toluene) are common for dioxa-azaspiro compounds, though yields vary with substituent complexity .

Table 3: Comparative Physicochemical Data

Compound (CAS No.) Molecular Weight logP Solubility Application Reference
8,8-Dimethyl-9-oxa-2-azaspiro[5.5]undecane (derivative) 285.4 (C16H29NO3) 2.1 Low in water Drug discovery scaffold
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 297.4 3.2 DMSO-soluble Kinase inhibitor intermediate
1,5-Dioxa-9-azaspiro[5.5]undecane (434898-80-3) 408.5 4.5 Organic solvents Polymer stabilizer
Key Observations:
  • Lipophilicity : Higher logP values (e.g., 4.5 for polymer stabilizers) correlate with industrial applications, while drug-like compounds (logP ~2–3) balance permeability and solubility .
  • Biological Relevance : The 8,8-dimethyl derivative’s low water solubility may limit bioavailability, necessitating prodrug strategies or formulation optimization .

Biological Activity

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is a spirocyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its interaction with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is C11H21NOC_{11}H_{21}NO, with a molecular weight of approximately 183.29 g/mol. The compound features a bicyclic structure that incorporates both nitrogen and oxygen atoms, contributing to its distinctive chemical properties and potential pharmacological applications .

Research indicates that compounds with similar structures to 9-Oxa-2-azaspiro[5.5]undecane may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

  • Antimicrobial properties : Similar spirocyclic compounds have shown potential against bacterial strains.
  • Neuroprotective effects : Some derivatives are being investigated for their ability to protect neuronal cells from damage.

The specific mechanisms through which 9-Oxa-2-azaspiro[5.5]undecane exerts its effects remain to be fully elucidated but warrant further exploration.

Comparative Analysis with Related Compounds

To better understand the biological activity of 9-Oxa-2-azaspiro[5.5]undecane, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Notable Activities
9-Oxa-2-azaspiro[5.5]undecaneSpirocyclic structure with methyl groupsPotential antimicrobial properties
2-(4-Methylpiperazinyl)-9-oxa-spiro[5.5]undecaneContains a piperazine ringInvestigated for neuroprotective effects
1-Azabicyclo[3.3.0]octan-3-oneDifferent bicyclic structure; lacks oxygenExplored for analgesic properties

The unique arrangement of methyl groups and heteroatoms in 9-Oxa-2-azaspiro[5.5]undecane may confer distinct biological activities compared to these similar compounds.

Synthesis Methods

The synthesis of 9-Oxa-2-azaspiro[5.5]undecane typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions : These are crucial for forming the spirocyclic structure.
  • Functional group modifications : Altering functional groups can enhance biological activity or modify physical properties.

These synthetic pathways highlight the versatility involved in producing derivatives that may exhibit enhanced bioactivity or altered characteristics .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 9-Oxa-2-azaspiro[5.5]undecane:

  • Antimicrobial Activity : A study demonstrated that spirocyclic compounds showed significant antibacterial activity against various strains, suggesting potential applications in treating infections.
  • Neuroprotective Studies : Research involving derivatives with piperazine rings indicated neuroprotective effects in cellular models, which could be relevant for developing treatments for neurodegenerative diseases.
  • Pharmacokinetic Profiles : Investigations into the pharmacodynamics and pharmacokinetics of related compounds suggest that modifications in the spirocyclic structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. What are the common synthetic routes for 9-Oxa-2-azaspiro[5.5]undecane derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of spirocyclic compounds like 9-Oxa-2-azaspiro[5.5]undecane derivatives often involves multicomponent reactions or cyclization strategies. For example, Schiff base intermediates (e.g., 4-Dimethylamino-benzylidene derivatives) can react with cyclic ketones like 2-Oxa-spiro[3.4]octane-1,3-dione under reflux in dry benzene or THF to form spiro scaffolds . Optimization includes controlling temperature (e.g., 80°C for 3 hours) and solvent purity to avoid side reactions. Yields may vary depending on substituents; for instance, similar spiro compounds achieved 64–80% yields using Lewis acid catalysis or inert atmospheres .

Q. What analytical techniques are critical for characterizing 9-Oxa-2-azaspiro[5.5]undecane derivatives?

  • Methodological Answer : Key techniques include:
  • Elemental analysis for empirical formula verification.
  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • UV-Vis spectroscopy for π-conjugation analysis in benzothiazole or aromatic derivatives .
  • Mass spectrometry (e.g., M+ peaks at m/z 183 for spiro scaffolds) and NMR for structural elucidation .
  • Melting point determination to assess purity . Commercial suppliers often omit analytical data, necessitating in-house validation .

Q. How should researchers handle stability and storage of 9-Oxa-2-azaspiro[5.5]undecane derivatives?

  • Methodological Answer : Store compounds in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles and exposure to moisture, as spirocyclic ethers and amines are sensitive to humidity . Use anhydrous solvents (e.g., dry THF) during synthesis .

Q. What are the best practices for validating purity and identity when commercial sources lack analytical data?

  • Methodological Answer : Perform orthogonal analyses:
  • HPLC or GC-MS for purity assessment.
  • X-ray crystallography (if crystalline) for absolute configuration confirmation.
  • Cross-reference spectral data (e.g., InChI keys or SMILES strings) with computational predictions . Suppliers like Sigma-Aldrich explicitly disclaim analytical data, requiring independent verification .

Advanced Research Questions

Q. How can stereochemical outcomes in 9-Oxa-2-azaspiro[5.5]undecane synthesis be controlled or resolved?

  • Methodological Answer : Stereochemistry is influenced by reaction kinetics and catalyst choice. For diastereomeric mixtures (e.g., 2:1 ratios observed in azaspiro derivatives), use chiral chromatography (e.g., preparative HPLC with amylose-based columns) or asymmetric catalysis (e.g., Ru complexes) . Computational modeling (e.g., DFT) predicts steric effects in spiro ring formation .

Q. What mechanistic insights explain contradictions in reaction yields for spirocyclic compounds?

  • Methodological Answer : Yield discrepancies (e.g., 64% vs. 80% for similar scaffolds) may arise from:
  • Steric hindrance in cyclization steps (e.g., bulky substituents slowing ring closure).
  • Solvent polarity affecting transition-state stabilization.
  • Competing pathways (e.g., radical vs. ionic mechanisms) . Kinetic studies (e.g., time-resolved NMR) and isotopic labeling can clarify dominant pathways .

Q. How are 9-Oxa-2-azaspiro[5.5]undecane derivatives applied in drug discovery, and what structural modifications enhance bioactivity?

  • Methodological Answer : These scaffolds are explored as:
  • HIV-1 protease inhibitors via spirocyclic amine motifs .
  • Immunomodulators through benzothiazole or pyrimidine substituents .
  • Anticancer agents by introducing halogenated or aryl groups. Optimize bioavailability via logP adjustments (e.g., methyl or cyclopropyl groups) .

Q. What regulatory considerations apply to pharmaceutical-grade synthesis of azaspiro compounds?

  • Methodological Answer : Follow ICH guidelines for impurity profiling (e.g., ≤0.1% for genotoxic impurities). Use reference standards (e.g., EP Impurities I–N) for HPLC calibration . Ensure compliance with GMP during scale-up (e.g., controlled batch records and solvent residuals) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.